molecular formula C8H8BrCl B1288798 4-(Bromomethyl)-2-chloro-1-methylbenzene CAS No. 647037-49-8

4-(Bromomethyl)-2-chloro-1-methylbenzene

Cat. No.: B1288798
CAS No.: 647037-49-8
M. Wt: 219.5 g/mol
InChI Key: UUSSRNTYMIAEKD-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-chloro-1-methylbenzene is a trisubstituted aromatic compound featuring a bromomethyl group at the para position (C4), a chlorine atom at the ortho position (C2), and a methyl group at the meta position (C1) relative to the bromomethyl substituent. This compound is of interest in organic synthesis due to its reactive bromomethyl group, which facilitates nucleophilic substitution reactions, and its halogenated structure, which may confer stability and utility in pharmaceuticals or agrochemicals.

Properties

IUPAC Name

4-(bromomethyl)-2-chloro-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-6-2-3-7(5-9)4-8(6)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSSRNTYMIAEKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617259
Record name 4-(Bromomethyl)-2-chloro-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647037-49-8
Record name 4-(Bromomethyl)-2-chloro-1-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=647037-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)-2-chloro-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2-chloro-1-methylbenzene typically involves the bromination of 2-chloro-1-methylbenzene. The reaction is carried out using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine radical attacks the methyl group, leading to the formation of the bromomethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The process involves the continuous addition of bromine and 2-chloro-1-methylbenzene into the reactor, with the reaction mixture being constantly stirred and maintained at the desired temperature.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-2-chloro-1-methylbenzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as hydroxide ions, amines, and thiols, leading to the formation of corresponding alcohols, amines, and thioethers.

    Oxidation: The compound can be oxidized to form 4-(chloromethyl)-2-chlorobenzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, and thiols in polar solvents such as water or ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

    Nucleophilic Substitution: Alcohols, amines, and thioethers.

    Oxidation: 4-(Chloromethyl)-2-chlorobenzaldehyde.

    Reduction: 2-Chloro-1-methylbenzene.

Scientific Research Applications

4-(Bromomethyl)-2-chloro-1-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, allowing for the study of biological pathways and interactions.

    Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-chloro-1-methylbenzene primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions can be used to introduce functional groups into molecules, thereby modifying their properties and activities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 4-(Bromomethyl)-2-chloro-1-methylbenzene with structurally related compounds, focusing on molecular features, physicochemical properties, and safety profiles.

Structural Comparison

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Structural Differences
This compound BrCH₂ (C4), Cl (C2), CH₃ (C1) C₈H₇BrCl 227.50* Reference compound
4-Bromo-2-chloro-1-methoxybenzene Br (C4), Cl (C2), OCH₃ (C1) C₇H₅BrClO 235.48 Methoxy group replaces methyl at C1
4-(Bromomethyl)-2-chloro-1-ethoxybenzene BrCH₂ (C4), Cl (C2), OCH₂CH₃ (C1) C₉H₁₀BrClO 249.53 Ethoxy group replaces methyl at C1
2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene BrCH₂ (C2), Cl (C4), OCH₂C₃H₅ (C1) C₁₁H₁₂BrClO 275.57 Substituent positions altered; cyclopropylmethoxy at C1
4-(Bromomethyl)-2-chloro-1-methoxybenzene BrCH₂ (C4), Cl (C2), OCH₃ (C1) C₈H₇BrClO 243.50 Methoxy replaces methyl at C1

*Calculated based on atomic weights.

Key Observations:
  • Substituent Effects : Electron-donating groups (e.g., methoxy, ethoxy) at C1 increase polarity and may enhance solubility in polar solvents compared to the methyl group in the reference compound .

Physicochemical Properties

Compound Name Boiling Point (°C) Density (g/cm³) Melting Point (°C)
4-(Bromomethyl)-2-chloro-1-ethoxybenzene 288.9 (predicted) 1.455 (predicted) Not reported
2-Bromo-4-(chloromethyl)-1-methoxybenzene Not reported Not reported Not reported
1-Bromo-4-chlorobenzene 196 1.651 63–66
Key Observations:
  • Boiling Points : Ethoxy-substituted analogs (e.g., 288.9°C ) have higher boiling points than simpler halogenated benzenes (e.g., 196°C for 1-bromo-4-chlorobenzene ), likely due to increased molecular weight and intermolecular forces.
  • Density: Halogenated derivatives generally exhibit higher densities (>1.5 g/cm³) compared to non-halogenated analogs .
Key Observations:
  • Toxicological Gaps: Limited data exist for bromomethyl-containing compounds, though general precautions for halogenated aromatics (e.g., skin/eye irritation) apply .
  • First-Aid Measures : Immediate flushing with water is universally recommended for eye/skin contact .

Biological Activity

4-(Bromomethyl)-2-chloro-1-methylbenzene, also known as benzyl bromide derivative, is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H8BrCl
  • Molecular Weight : 219.51 g/mol
  • CAS Number : 868860-20-2

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may alter enzyme activities or modulate signal transduction pathways, leading to diverse biological effects. Specific pathways include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic processes.
  • Receptor Modulation : It can bind to receptors, altering their function and influencing cellular responses.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that halogenated compounds often possess significant antimicrobial properties. The presence of bromine and chlorine in this compound is linked to enhanced antibacterial activity against various strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these strains are crucial for evaluating the compound's effectiveness.

Microbial Strain MIC (µg/mL)
Staphylococcus aureus75
Escherichia coli150
Pseudomonas aeruginosa9.375

Neuroprotective Effects

Recent studies suggest that compounds similar to this compound may exhibit neuroprotective properties through the inhibition of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. This inhibition could potentially be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's diseases .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    A study published in the Journal of Medicinal Chemistry demonstrated that brominated compounds showed a significant reduction in bacterial biofilm formation, indicating potential applications in treating infections caused by resistant strains .
  • Neuroprotective Mechanisms :
    Research highlighted in Neuroscience Letters explored the effects of MAGL inhibitors on cognitive impairment models. The study found that compounds with similar structures to this compound could protect neurons from oxidative stress, suggesting a mechanism for neuroprotection .
  • Pharmacological Characterization :
    A pharmacological study assessed the selectivity and potency of various derivatives of halogenated benzyl compounds. Results indicated that modifications at the para-position significantly influenced biological activity, with certain substitutions enhancing efficacy against specific targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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